molecular formula C17H30O B1240492 Civetone CAS No. 542-46-1

Civetone

Cat. No.: B1240492
CAS No.: 542-46-1
M. Wt: 250.4 g/mol
InChI Key: ZKVZSBSZTMPBQR-UPHRSURJSA-N
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Description

Civetone, systematically named (9Z)-Cycloheptadec-9-en-1-one (CAS 542-46-1), is a macrocyclic ketone with a molecular formula of C17H30O and a molecular weight of 250.42 g/mol . This compound is the primary odoriferous constituent historically derived from the African civet, though it is now produced synthetically for ethical and consistency reasons, typically from precursors found in palm oil . It appears as white or colorless crystals, with a melting point of 31-32°C and a boiling point of 342°C . In research and industry, this compound holds critical value in several fields. In fragrance and flavor science, it is a quintessential macrocyclic musk, characterized by an intensely warm, animalic, and sweet odor that becomes pleasant and radiant at extreme dilutions . It is highly valued as a fixative due to its exceptionally tenacious nature, substantivity, and ability to enhance and prolong the longevity of other perfume components, particularly in floral, oriental, and chypre accords . Beyond perfumery, this compound is investigated for its utility in pharmaceutical research as a potential transdermal absorption enhancer, leveraging its molecular structure to help other compounds penetrate the skin . Its macrocyclic structure also makes it a valuable intermediate in organic synthesis, used in studies concerning catalytic reactions, ring-closing metathesis, and the synthesis of other complex macrocyclic molecules . Our this compound is supplied with high purity (typically ≥97-99%) to ensure consistent and reliable results for your research and development applications . This product is intended for Research Use Only (RUO) and is strictly not for human consumption or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z)-cycloheptadec-9-en-1-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2/b2-1-
Source PubChem
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InChI Key

ZKVZSBSZTMPBQR-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCCCCCCCC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C=C\CCCCCCCC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883434
Record name 9-Cycloheptadecen-1-one, (9Z)-
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Molecular Weight

250.4 g/mol
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Physical Description

White or colourless crystalline mass; Musky aroma
Record name Cycloheptadeca-9-en-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Cycloheptadeca-9-en-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

542-46-1, 74244-64-7
Record name Civetone
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Record name 9-Cycloheptadecen-1-one
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Record name Civetone
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Record name 9-Cycloheptadecen-1-one, (9Z)-
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Scientific Research Applications

Chemical Research

Civetone serves as a model compound in the study of macrocyclic ketones and their synthesis. Its unique structure allows researchers to explore various chemical reactions, including:

  • Oxidation : this compound can undergo oxidation to form various derivatives using agents like potassium permanganate.
  • Reduction : It can be reduced to produce alcohols and other derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Biological Studies

This compound is studied for its role as a pheromone and its effects on animal behavior. It interacts with olfactory receptors in mammals, triggering sensory signals that contribute to odor perception. Key findings include:

  • Olfactory Receptor Interaction : this compound binds to specific olfactory receptors (e.g., OR5AN1), influencing gene expression related to metabolism and detoxification.
  • Cell Signaling : Its binding initiates intracellular signaling pathways that affect cellular responses.

Medical Applications

Research into this compound's therapeutic properties has revealed potential uses in traditional medicine for treating respiratory ailments and rheumatic pain. Its interaction with cytochrome P450 enzymes suggests a role in drug metabolism, enhancing the understanding of its pharmacological potential.

Industrial Use

This compound is widely utilized in the perfume industry as a fragrance ingredient and fixative. It contributes to the complexity of scent profiles in various products. The International Fragrance Association (IFRA) reports that this compound is used in limited quantities (0.01–0.1 tonnes per year) within the Asia-Pacific region for fragrance formulations .

Case Study 1: Quantitative Analysis of this compound in Secretion

A study conducted on the secretion from Viverricula indica demonstrated that this compound is predominantly found in female secretions compared to males. The analysis utilized Gas Chromatography-Mass Spectrometry (GC-MS) to quantify concentrations:

Sample TypeThis compound Concentration (mg)Normuscone Concentration (mg)
Male0.788 ± 0.13852.121 ± 5.931
Female23.614 ± 1.46919.218 ± 1.584

This study highlights the biological significance of this compound in animal communication and reproductive behavior .

Case Study 2: Isolation and Characterization

A research project focused on isolating this compound from civet musk involved several extraction techniques, including vacuum liquid chromatography (VLC) and thin-layer chromatography (TLC). The study successfully isolated this compound with a yield of approximately 426 mg from a sample of civet musk . The characterization was performed using Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the compound's structure.

Mechanism of Action

Civetone is closely related to other macrocyclic ketones such as muscone and muscopyridine:

Uniqueness:

Comparison with Similar Compounds

Key Properties of Civetone

Property Value
Molecular Weight 250.42 g/mol
Boiling Point 342°C
Odor Threshold 0.1–0.5 ppb in air
Spectral Data (IR) C=O stretch at ~1700 cm⁻¹
Solubility Insoluble in water; soluble in ethanol, oils

Data derived from The Merck Index and spectral databases .

Comparison with Structurally Similar Macrocyclic Ketones

Muscone (CAS: 541-91-3)

Structural Similarities and Differences

  • Formula : $ \text{C}{16}\text{H}{30}\text{O} $ (16-membered ring).
  • Source: Isolated from musk deer (Moschus spp.); synthetically produced via Grignard reactions or cyclododecanone intermediates .
  • Spectral Data :
    • $ ^{13}\text{C NMR} $: Ketone carbon at δ 210–215 ppm .
    • IR : C=O stretch at ~1680 cm⁻¹, slightly lower than this compound due to smaller ring size .

Functional Comparison

  • Odor Profile : Less animalic, more powdery than this compound.
  • Applications : Preferred in high-end perfumes for its smoother scent.
  • Stability : Higher thermal stability due to reduced ring strain .

Exaltone (Cyclopentadecanone, CAS: 502-72-7)

Structural Similarities and Differences

  • Formula : $ \text{C}{15}\text{H}{28}\text{O} $ (15-membered ring).
  • Source : Fully synthetic; prepared via Ruzicka large-ring cyclization .
  • Spectral Data :
    • MS : Molecular ion peak at m/z 224 .
    • Melting Point : 63–65°C, higher than this compound due to crystallinity .

Functional Comparison

  • Odor Profile : Cleaner musk, lacks animalic undertones.
  • Cost-Efficiency : Widely used in mass-market fragrances due to scalable synthesis.
  • Fixative Strength : Inferior to this compound due to lower molecular weight and faster evaporation .

Comparison with Functionally Similar Compounds

Galaxolide (CAS: 1222-05-5)

Functional Similarities

  • Role : Synthetic musk used as a fixative.
  • Advantages : Higher stability and lower cost compared to this compound .

Key Differences

  • Environmental Impact : Persistent in aquatic systems, unlike biodegradable this compound .

Ethylene Brassylate (CAS: 105-95-3)

Functional Similarities

  • Application: Macrocyclic ester used in perfumery for musky notes.
  • Synthesis : Produced via esterification of brassylic acid .

Key Differences

  • Odor Profile : Soapy-musky, less complex than this compound.
  • Spectral Data :
    • IR : Ester C=O stretch at ~1740 cm⁻¹, distinct from this compound’s ketone .

Data Tables for Direct Comparison

Table 1: Structural and Physical Properties

Compound Molecular Formula Ring Size Boiling Point (°C) Odor Threshold (ppb)
This compound $ \text{C}{17}\text{H}{30}\text{O} $ 17 342 0.1–0.5
Muscone $ \text{C}{16}\text{H}{30}\text{O} $ 16 328 0.2–0.7
Exaltone $ \text{C}{15}\text{H}{28}\text{O} $ 15 310 0.5–1.0

Table 2: Spectral Data Comparison

Compound $ ^{13}\text{C NMR} $ (Ketone, ppm) IR C=O Stretch (cm⁻¹) MS Molecular Ion (m/z)
This compound 208–212 ~1700 250
Muscone 210–215 ~1680 238
Exaltone 205–209 ~1695 224

Data synthesized from The Merck Index , spectral databases , and synthesis studies .

Biological Activity

Civetone, a macrocyclic ketone primarily derived from civet oil, is notable for its distinct musky odor and biological activity. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

This compound (chemical formula: C17H32O) is classified as a macrocyclic ketone. Its structure allows it to interact with various biological molecules, influencing both olfactory signaling and metabolic processes. The compound's molecular weight is approximately 256.45 g/mol, and it is characterized by a strong musky scent that has made it valuable in perfumery.

This compound primarily interacts with olfactory receptors, specifically OR5AN1 and OR1A1, which are part of the human musk receptor family. These interactions trigger sensory signals processed by the brain, contributing to the compound's effectiveness as a scent component. The following table summarizes the key aspects of this compound's mechanism of action:

Aspect Description
Target Receptors OR5AN1, OR1A1
Biochemical Pathways Stimulates secretion of 17β-estradiol; interacts with cytochrome P450 enzymes
Cellular Effects Modulates gene expression related to metabolism and detoxification
Environmental Influence Stability affected by environmental factors; used in wildlife attractants

Biochemical Interactions

This compound has been shown to participate in various biochemical reactions due to its functional groups. It interacts with cytochrome P450 enzymes, which are crucial for metabolizing endogenous and exogenous compounds. This interaction often results in the hydroxylation of this compound, facilitating its metabolism and excretion. The modulation of gene expression related to detoxification processes can significantly impact cellular metabolism.

This compound as a Pheromone Candidate

A study published in Zoo Biology explored this compound's role as a potential pheromone in giant pandas. The research involved simultaneous choice bioassays that assessed physiological changes in response to this compound and decanoic acid:

  • Methodology : Male urine samples were collected before, during, and after exposure to stimuli.
  • Findings : this compound elicited a behavioral preference over control stimuli (response ratio > 0.5). Additionally, androgen levels increased significantly in one male after exposure to this compound.
  • : These results suggest that this compound may motivate sexual responses in male giant pandas, highlighting its biological significance beyond olfactory signaling .

Interaction with Olfactory Receptors

Research has indicated that this compound's binding affinity for olfactory receptors can evoke emotional responses or memories when encountered in perfumes or scented products. This property underscores its utility not only in fragrance but also in potential therapeutic applications related to mood modulation and memory recall.

Pharmacokinetics

This compound is known for its pharmacokinetic properties as a synthetic musk used extensively as a perfume fixative. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are influenced by its interactions with various enzymes and proteins within the body:

  • Absorption : Rapidly absorbed through the skin and mucous membranes.
  • Distribution : Widely distributed due to lipophilicity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Excreted via urine after metabolic conversion.

Chemical Reactions Analysis

Cyclic Diacetylene Reduction (Patent US3235601A)

This method produces stereochemically pure civetone homologs through:

  • Partial reduction of cyclic diacetylenes (C₁₄-C₂₀) using:

    • Sodium in liquid ammonia (3:1-5:1 molar ratio) for trans isomers

    • Lindlar's catalyst (50-100 psi H₂, 20-80°C) for cis isomers

  • Mercury-catalyzed hydration of intermediate enynes:

    • HgSO₄/H₂SO₄ system

    • 85-93% purity achieved through chromatographic separation

Key Reaction Parameters:

ParameterSodium/AmmoniaLindlar's Catalyst
Temperature-78°C20-80°C
Reaction Time4-6 hr2-4 hr
Isomeric Purity>95% trans>90% cis
Typical Yield68-72%75-80%

Oleic Acid Metathesis Approach

Seven-step synthesis achieving 90% (Z)-selectivity:

  • Olefin self-metathesis (Grubbs 2nd gen catalyst)

  • Bromination/dehydrobromination

  • Semi-hydrogenation (Lindlar's catalyst)

  • Dieckmann cyclization (Ti(OiPr)₄, 110°C)

Critical Stage Outcomes:

  • Bromination efficiency: 92-95%

  • Hydrogenation selectivity: 88:12 (Z:E)

  • Macrocyclization yield: 73%

Oxidation Reactions

Reduction Pathways

  • Catalytic Hydrogenation:

    • Full saturation: this compound → Cyclopentadecane (95% yield, Pd/C 5%, 50 psi H₂)

  • Selective Reduction:

    • NaBH₄/EtOH: 67% alcohol formation

Substitution Reactions

  • Enolate Alkylation:

    • LDA/THF at -78°C enables α-alkylation

    • Branching reduces ring strain (ΔG‡ = 28.7 kcal/mol)

Z-Selective Metathesis

Ru-based catalysts enable stereoretentive macrocyclization:

text
[Ru]=CHPh → [Ru]=C(cycloalkene)
  • Ru3 Catalyst Performance:

    • TON: 1,450

    • TOF: 242 hr⁻¹

    • Selectivity: 96:4 Z:E at 150°C

Dieckmann Cyclization Kinetics

First-order dependence on ester concentration:

text
k = 2.7 × 10⁻⁴ s⁻¹ (Ti(OiPr)₄, 110°C) ΔH‡ = 24.3 kcal/mol ΔS‡ = -12.1 cal/mol·K

Comparative Reaction Analysis

Reaction TypeOptimal CatalystYield (%)E:Z RatioT (°C)
Diacetylene ReductionNa/NH₃722:98-78
Olefin MetathesisGrubbs-II8410:9040
Dieckmann CyclizationTi(OiPr)₄73-110
Z-Selective RCMRu3764:96150

Recent studies demonstrate that ruthenium-catalyzed ring-closing metathesis (RCM) outperforms classical methods in both yield (84% vs 68-73%) and stereoselectivity (96% Z vs 90%) . The development of mercury-free hydration protocols and improved Z-selective catalysts represents significant advances in this compound chemistry.

Preparation Methods

Partial Reduction of Macrocyclic Diketones

Early synthetic routes relied on the partial reduction of symmetrical macrocyclic diketones. For example, 1,9-cyclohexadecanedione undergoes selective hydrogenation using prereduced Adams catalyst (platinum oxide) in acetic acid, yielding 9-hydroxycyclohexadecanone (Equation 1):

\text{1,9-Cyclohexadecanedione} \xrightarrow[\text{H}_2]{\text{Pt catalyst}} \text{9-Hydroxycyclohexadecanone} \quad \text{(Yield: ~14%)} \quad

Subsequent dehydration with potassium hydrogen sulfate at 250°C produces 8-cyclohexadecen-1-one (this compound homolog) via β-elimination. While this method established foundational principles, its limitations include low yields (<20%) and challenges in controlling stereoselectivity.

Dieckmann Condensation

Intramolecular Dieckmann condensation of α,ω-diesters emerged as an alternative. For instance, heating ethyl 9-carbethoxycyclohexadecanoate with potassium hydride in tetrahydrofuran (THF) at reflux induces cyclization (Equation 2):

\text{Diethyl 9,9-dicarbethoxycyclohexadecanoate} \xrightarrow[\text{KH}]{\text{THF, reflux}} \text{this compound} \quad \text{(Yield: 54%)} \quad

This method improved yields but required stoichiometric bases and suffered from competing hydrolysis side reactions.

Modern Catalytic Strategies

Olefin Metathesis

The advent of ruthenium-based Grubbs catalysts revolutionized this compound synthesis. Oleic acid serves as a sustainable precursor in a five-step sequence (Figure 1):

  • Self-metathesis : Oleic acid dimerizes via solvent-free homometathesis using Grubbs II catalyst, forming a C18 diene.

  • Bromination/Dehydrobromination : Dibromination with Br₂ followed by base-induced elimination yields a diacetylene.

  • Semi-Hydrogenation : Lindlar catalyst selectively hydrogenates the alkyne to (Z)-olefin with 90:10 Z/E selectivity.

  • Dieckmann Macrocyclization : Intramolecular cyclization of the diester with potassium hydride produces the β-ketoester intermediate.

  • Decarboxylation : Acidic hydrolysis and decarboxylation yield (Z)-civetone (Overall yield: 32%).

Table 1: Key Reaction Parameters in Metathesis-Based Synthesis

StepCatalyst/ReagentTemperatureYield (%)Selectivity (Z:E)
Self-metathesisGrubbs II40°C85-
Semi-hydrogenationLindlar/Pb(OAc)₂RT9990:10
Dieckmann cyclizationKHReflux54-
DecarboxylationH₂SO₄0°C92-

Titanium-Mediated Cyclization

Titanium(IV) alkoxides (e.g., Ti(OiPr)₄) enable direct cyclization of (Z)-olefinic dicarboxylic acids. This one-pot method achieves 45–50% yields but requires excess Lewis acid (3 equiv) and anhydrous conditions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Classical methods (e.g., diketone reduction) remain limited by poor yields (<20%) and multi-step purifications.

  • Metathesis routes balance scalability and efficiency, achieving ~32% overall yield from oleic acid—a renewable feedstock.

  • Titanium-mediated cyclization offers brevity but faces cost and environmental hurdles due to high catalyst loadings.

Stereochemical Control

  • Lindlar hydrogenation ensures >90% Z-selectivity, critical for replicating natural this compound’s odor profile.

  • Classical dehydration methods often produce isomer mixtures, necessitating chromatographic separation .

Q & A

Q. Methodological

  • Database selection : Prioritize PubMed, Web of Science, and Embase for biomedical studies; avoid over-reliance on Google Scholar due to recall limitations .
  • Search terms : Combine “this compound” with “odorant receptors,” “pheromones,” and “anti-inflammatory” (Boolean operators).
  • Gaps identified : Limited data on this compound’s pharmacokinetics and cytotoxicity in human cell lines .

How can a PICOT framework structure research questions on this compound’s therapeutic potential?

Methodological
Example PICOT question:

  • P opulation: Patients with chronic inflammation.
  • I ntervention: Topical this compound (1% w/w).
  • C omparison: Dexamethasone 0.1% cream.
  • O utcome: Reduction in TNF-α levels at 4 weeks.
  • T ime: 28-day randomized trial.
    This aligns with guidelines for hypothesis-driven, reproducible study designs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Civetone
Reactant of Route 2
Civetone

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